molecular formula C18H25N5O2 B2742780 3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide CAS No. 1005301-22-3

3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide

Cat. No.: B2742780
CAS No.: 1005301-22-3
M. Wt: 343.431
InChI Key: ZHDZFKRLSMAZEU-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide is a complex organic compound with a unique structure that combines a cyclopentyl group, an ethoxyphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves coupling the cyclopentyl group with the tetrazole and ethoxyphenyl intermediates using amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide is unique due to its combination of a cyclopentyl group, an ethoxyphenyl group, and a tetrazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

3-cyclopentyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-7-14-5-3-4-6-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDZFKRLSMAZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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